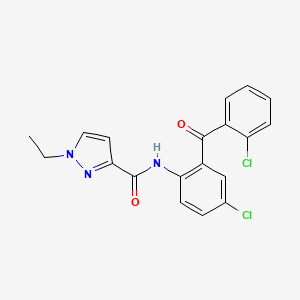

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

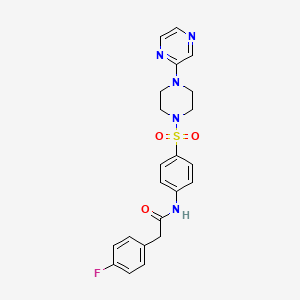

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate, also known as BPTC, is a synthetic compound that belongs to the class of coumarin derivatives. BPTC has been studied extensively for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

A notable application is in the realm of organic synthesis, where this compound's derivatives are pivotal. For instance, the Suzuki–Miyaura reaction, coupled with lactonization, has been employed to develop chromen-4-ones fused with a thiophene ring, showcasing an efficient approach to synthesize condensed thienocoumarins, highlighting the compound's role in creating structurally complex molecules with potential biological activity (Iaroshenko et al., 2012). Similarly, palladium-catalyzed reactions involving thiophene carboxylic acids have demonstrated efficient methods for synthesizing tetraarylated products through C-H bond cleavage and decarboxylation, underscoring the versatility of thiophene derivatives in complex chemical transformations (Nakano et al., 2008).

Intramolecular Proton Transfer Mechanisms

Research on intramolecular proton transfer (IPT) mechanisms within derivatives of this compound has provided insight into the photophysical properties of these molecules. Studies have shown that IPT processes in certain derivatives are facilitated by photo-excitation, which could be leveraged in designing fluorescent materials or sensors (Huang et al., 2017).

Photochemical Applications

The photochemical synthesis of 4H-thieno[3,2-c]chromenes has been explored, revealing the potential of using UV light to induce ring closure in precursors, leading to high yields of the desired products. This process, supported by the detection of intermediate radical species via EPR spectroscopy, underscores the compound's utility in photochemical applications, offering a method to synthesize pigments for covert marking applications (Ulyankin et al., 2021).

Antimicrobial and Antioxidant Activities

The synthesis of novel compounds combining thiophene with other heterocyclic moieties has shown promising biological activities. Some derivatives have been found to exhibit significant antimicrobial and antioxidant properties, suggesting the potential for developing new therapeutic agents based on the structural framework of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate (Mabkhot et al., 2017).

Mechanism of Action

Target of Action

Similar compounds such as “ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate” have been used in early discovery research .

Biochemical Pathways

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Result of Action

Similar compounds have been used in early discovery research, indicating potential biological activity .

properties

IUPAC Name |

[3-(4-bromophenyl)-4-oxochromen-7-yl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11BrO4S/c21-13-5-3-12(4-6-13)16-11-24-17-10-14(7-8-15(17)19(16)22)25-20(23)18-2-1-9-26-18/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYNDXUXOSVHHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11BrO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-5-fluoro-N-{2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2867816.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2867819.png)

![N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2867820.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2867822.png)

![Ethyl 2-isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2867823.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2867828.png)

![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-7H-purine](/img/structure/B2867831.png)